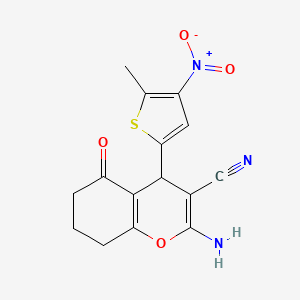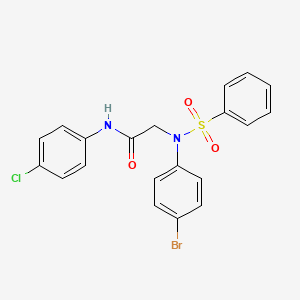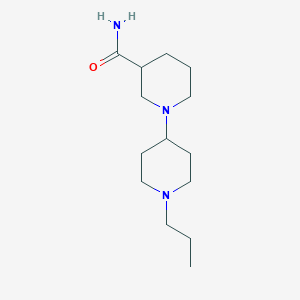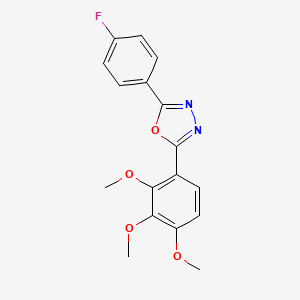
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FTOH and has a molecular weight of 355.39 g/mol. The structure of FTOH comprises of a 1,3,4-oxadiazole ring attached to a phenyl ring with a fluorine atom and a trimethoxyphenyl group.
Mechanism of Action
The exact mechanism of action of FTOH is not fully understood. However, studies suggest that FTOH may exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, FTOH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
FTOH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FTOH inhibits the growth of cancer cells and exhibits antibacterial and antifungal activity. FTOH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, FTOH has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FTOH in lab experiments is its high purity and yield. FTOH can be easily synthesized using simple methods and can be purified using standard techniques. Another advantage is its versatility in various applications, including medicinal chemistry, material science, and organic electronics. However, one of the limitations of using FTOH is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many future directions for the research of FTOH. In medicinal chemistry, further studies are needed to investigate the potential anticancer and antibacterial properties of FTOH. In material science, FTOH can be used as a building block for the synthesis of novel polymers with unique properties. In organic electronics, FTOH can be used as a dopant to improve the performance of organic electronic devices. Overall, FTOH has great potential for various applications and further research is needed to fully understand its properties and potential.
Synthesis Methods
FTOH can be synthesized by various methods, including the reaction of 4-fluoroaniline with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorophenylhydrazine with 2,3,4-trimethoxybenzoyl isothiocyanate in the presence of a base. Both methods yield FTOH with high purity and yield.
Scientific Research Applications
FTOH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, FTOH has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. FTOH has also been studied for its antibacterial and antifungal properties. In material science, FTOH has been used as a building block for the synthesis of novel polymers and as a dopant in organic electronics.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-9-8-12(14(22-2)15(13)23-3)17-20-19-16(24-17)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYPDXCLRVNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

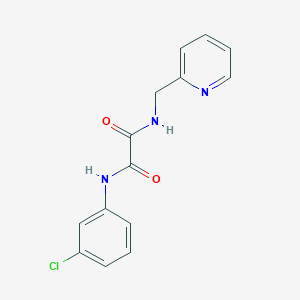
![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
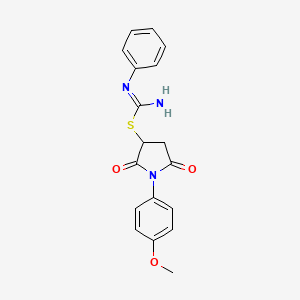
![1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)
